molecular formula C14H11F2NO2 B1400418 Methyl 2-(3,4-difluorobenzyl)isonicotinate CAS No. 1251845-01-8

Methyl 2-(3,4-difluorobenzyl)isonicotinate

Cat. No. B1400418
M. Wt: 263.24 g/mol
InChI Key: HLDXMPBZEDBCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3,4-difluorobenzyl)isonicotinate” consists of a pyridine ring attached to a methyl carboxylate . The compound also contains two fluorine atoms, which are likely to influence its reactivity and properties.

Scientific Research Applications

Herbicidal Activity

Methyl 2-(3,4-difluorobenzyl)isonicotinate and its derivatives have been explored for their potential in agriculture, particularly as herbicides. For instance, a related compound, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds in greenhouse conditions and showed promise in field trials for controlling weeds in rice cultivation with low mammalian and environmental toxicity (Hwang et al., 2005).

Thrips Pest Management

Methyl isonicotinate, a compound closely related to Methyl 2-(3,4-difluorobenzyl)isonicotinate, has been extensively studied as a non-pheromone semiochemical in thrips pest management. It's used mainly as a lure with colored sticky traps for enhanced monitoring of thrips in greenhouses and has shown potential for other thrips management strategies (Teulon et al., 2017); (Teulon et al., 2011).

Electrochemical Reduction Studies

Research into the electrochemical reduction of Methyl isonicotinate and related compounds provides insights into their chemical behavior and potential applications in different fields. For example, a study focused on the electrochemical reduction of Methyl isonicotinate in an aqueous medium, proposing a mechanism for its reduction (Laviron et al., 1994).

Adsorptive Removal of Contaminants

A novel metal-organic framework synthesized using isonicotinic acid (a close relative of Methyl 2-(3,4-difluorobenzyl)isonicotinate) demonstrated potential for the removal of methyl orange, a dye, from aqueous solutions. This finding suggests potential applications in water purification and environmental remediation (Tella et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of Methyl isonicotinate through methods like gas phase electron diffraction and ab initio calculations provide valuable information for understanding its chemical properties and potential applications in various fields (Kiyono et al., 1996).

Safety And Hazards

“Methyl 2-(3,4-difluorobenzyl)isonicotinate” is likely to have safety and hazard profiles similar to related compounds. For example, Methyl isonicotinate is classified as a toxic compound and is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDXMPBZEDBCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-difluorobenzyl)isonicotinate

Synthesis routes and methods

Procedure details

Methyl 2-chloroisonicotinate (5.6 g, 32.64 mmol) and Pd(PPh3)4 (0.754 g, 0.65 mmol) were dissolved in THF (100 mL) under nitrogen. (3,4-Difluorobenzyl)zinc(II) bromide (0.5 M in THF) (100 mL, 50.00 mmol) was added and the brown solution was stirred at 60° C. overnight. The reaction was quenched by addition of methanol (50 mL). The solution was diluted with EtOAc and washed with NH4Cl (aq). The organic layer was dried over MgSO4, filtered and evaporated to yield a yellow oil. The compound was purified via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 8:2 for 2 CV, then linear gradient heptane/ethyl acetate 8:2 to 5:5 over 6 CV to yield methyl 2-(3,4-difluorobenzyl)isonicotinate (7.7 g, 90%) as a yellow oil. 1H NMR (400 MHz, cdcl3) δ 3.93 (s, 3H), 4.16 (s, 2H), 6.94-7.01 (m, 1H), 7.02-7.12 (m, 2H), 7.66-7.71 (m, 2H), 8.70 (dd, 1H). MS m/z 264 (M+H)+
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.754 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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